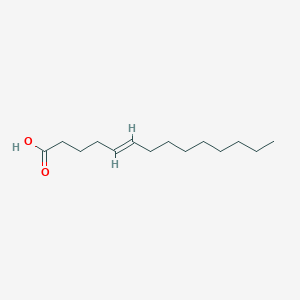
5-Tetradecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
5-Tetradecenoic acid can be synthesized through various methods. One common synthetic route involves the desaturation of tetradecanoic acid (myristic acid) to introduce a double bond at the 5th position . This can be achieved using desaturase enzymes or chemical desaturation methods. Industrial production methods may involve the use of biotechnological processes, such as microbial fermentation, to produce the compound in large quantities .
Chemical Reactions Analysis
5-Tetradecenoic acid undergoes several types of chemical reactions, including:
Scientific Research Applications
5-Tetradecenoic acid has various scientific research applications:
Mechanism of Action
The mechanism of action of 5-tetradecenoic acid involves its incorporation into cellular membranes and its participation in metabolic pathways. It can be converted into acyl-CoA derivatives, which are then involved in β-oxidation and other metabolic processes . The compound’s effects are mediated through its interaction with enzymes and receptors involved in lipid metabolism .
Comparison with Similar Compounds
5-Tetradecenoic acid can be compared with other long-chain fatty acids, such as:
Tetradecanoic acid (myristic acid): Unlike this compound, myristic acid lacks a double bond and is fully saturated.
Palmitoleic acid: Another monounsaturated fatty acid, but with a double bond at the 9th position in a 16-carbon chain.
This compound is unique due to its specific double bond position, which influences its chemical reactivity and biological functions .
Biological Activity
5-Tetradecenoic acid, also known as (Z)-tetradec-5-enoic acid, is a monounsaturated fatty acid with significant biological activity. This compound has garnered attention due to its roles in metabolic processes, potential therapeutic applications, and its unique structural properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
- IUPAC Name : (Z)-tetradec-5-enoic acid
- Molecular Formula : C₁₄H₂₆O₂
- Molecular Weight : 226.35 g/mol
- CAS Number : 544-66-1
The compound features a cis double bond at the 5th carbon position, which influences its reactivity and biological roles compared to its saturated counterparts and other unsaturated fatty acids.
The biological activity of this compound primarily involves its incorporation into triglycerides and its role in fatty acid metabolism. It is metabolized by enzymes such as very long-chain acyl-CoA dehydrogenase, which is crucial for mitochondrial beta-oxidation processes.
Comparison with Other Fatty Acids
| Compound | Type | Key Characteristics |
|---|---|---|
| This compound | Monounsaturated | Cis configuration; involved in triglyceride metabolism |
| Tetradecanoic Acid | Saturated | No double bonds; serves as a baseline for comparison |
| 9-Tetradecenoic Acid | Monounsaturated | Double bond at the 9th carbon; different metabolic roles |
Biological Activities
- Metabolic Role :
- Antiviral Properties :
- Anti-Virulence Activity :
- Inhibition of Fatty Acid Activation :
Case Study: Metabolic Disorders
A study highlighted the increased serum levels of this compound in patients with very long-chain acyl-CoA dehydrogenase deficiency, underscoring its potential role as a biomarker for diagnosing fatty acid oxidation disorders .
Research Findings on Antiviral Activity
Research conducted on the effects of fatty acids on HIV assembly revealed that modifications in fatty acid profiles could influence viral replication dynamics. The selective inhibition of myristoylation by compounds like this compound suggests avenues for developing antiviral therapies .
Properties
CAS No. |
5684-69-5 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(E)-tetradec-5-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9+ |
InChI Key |
AFGUVBVUFZMJMX-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















